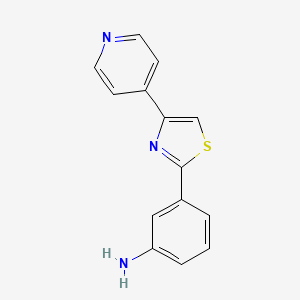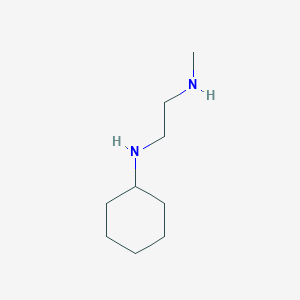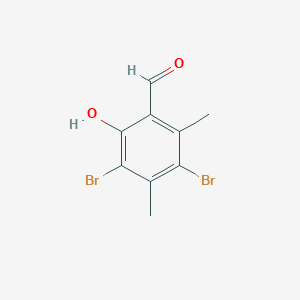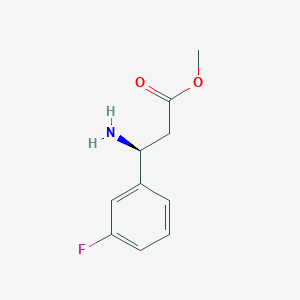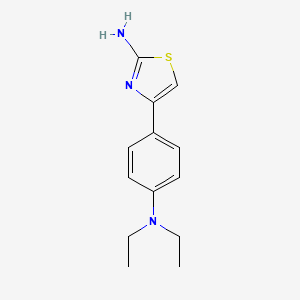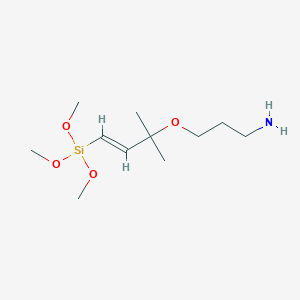
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminopropoxy)-33-dimethyl-1-propenyltrimethoxysilane is a silane compound that features both an amino group and a trimethoxysilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of 3,3-dimethyl-1-propenyltrimethoxysilane with 1-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is typically purified through distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trimethoxysilane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the trimethoxysilane group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxides, while substitution reactions can produce a variety of silane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trimethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions and reactions contribute to the compound’s effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltriethoxysilane
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltripropoxysilane
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltributoxysilane
Uniqueness
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H25NO4Si |
|---|---|
Molekulargewicht |
263.41 g/mol |
IUPAC-Name |
3-[(E)-2-methyl-4-trimethoxysilylbut-3-en-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,8-9,12H2,1-5H3/b10-7+ |
InChI-Schlüssel |
BMVIHLQXGBMZNN-JXMROGBWSA-N |
SMILES |
CC(C)(C=C[Si](OC)(OC)OC)OCCCN |
Isomerische SMILES |
CC(C)(/C=C/[Si](OC)(OC)OC)OCCCN |
Kanonische SMILES |
CC(C)(C=C[Si](OC)(OC)OC)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


